Methyl5-amino-2-hydroxypentanoatehydrochloride
Description
Methyl 5-amino-2-hydroxypentanoate hydrochloride is a hydrochloride salt of a substituted pentanoic acid ester. The hydrochloride salt enhances its stability and solubility in polar solvents, a common feature in bioactive intermediates .
This compound is notably used as a precursor in synthesizing anthraquinone derivatives, such as methyl 5-((3,4-dimethoxyanthraquinone)-2-sulfonamido)pentanoate, where it acts as a nucleophile in sulfonamide bond formation. Reactions involving this compound demonstrate high efficiency, with yields exceeding 90% under optimized conditions .
Properties
Molecular Formula |
C6H14ClNO3 |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
methyl 5-amino-2-hydroxypentanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-10-6(9)5(8)3-2-4-7;/h5,8H,2-4,7H2,1H3;1H |
InChI Key |
NNFYCUPKZAOMRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Stepwise Preparation
Step 1: Starting Material and Cyanation
The synthesis often starts with 5-hydroxy-2-pentanone or a closely related hydroxyketone. This compound undergoes condensation with a cyanating reagent to introduce a nitrile group at the 2-position, forming 2-cyano-5-hydroxypentanoate intermediates.
Step 2: Hydrolysis to Amino Acid
The nitrile intermediate is then hydrolyzed under acidic or basic aqueous conditions to yield 2-amino-5-hydroxypentanoic acid derivatives. Hydrolysis conditions typically involve mixed solvents such as water and alcohols (methanol, ethanol, isopropanol) to optimize solubility and reaction rate.
Step 3: Optical Resolution and Salt Formation
To obtain optically active compounds, the racemic mixture of 2-amino-5-hydroxypentanoic acid is subjected to salt formation with resolving agents such as D-tartaric acid, L-tartaric acid, or camphorsulfonic acid. The salt is precipitated by adjusting solvent composition and temperature, enabling separation of enantiomers.
Step 4: Protection of the Amino Group
The free amino group is protected using carbamate-type protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This step prevents side reactions during subsequent transformations.
Step 5: Chlorination and Deprotection
The protected intermediate undergoes chlorination using chlorinating reagents, which simultaneously removes the amino protecting group, yielding the chlorinated intermediate ready for further cyclization or esterification.
Step 6: Cyclization and Esterification
One-pot cyclization reactions convert the chlorinated intermediate into cyclic amino acid derivatives or esters, such as methyl5-amino-2-hydroxypentanoate. The final step involves formation of the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Cyanation | Cyanating reagent (e.g., NaCN or KCN) | Water/alcohol mixed solvents | Mild conditions, condensation on 5-hydroxy-2-pentanone |
| 2 | Hydrolysis | Acidic or basic hydrolysis | Water + alcohol (methanol, ethanol, isopropanol) | Hydrolysis of nitrile to amino acid |
| 3 | Optical Resolution | Resolving agents: D/L-tartaric acid, camphorsulfonic acid | Water, ethanol, methanol, acetone | Salt formation and precipitation for enantiomer separation |
| 4 | Amino Protection | Boc anhydride or Cbz-Cl | Organic solvents (THF, dichloromethane) | Protect amino group to prevent side reactions |
| 5 | Chlorination & Deprotection | Chlorinating agent (e.g., SOCl2, oxalyl chloride) | Organic solvents | Chlorination and simultaneous deprotection |
| 6 | Cyclization/Esterification | Acid catalysis or base catalysis for cyclization/esterification | Alcohols (methanol, ethanol) | Formation of methyl ester and hydrochloride salt |
Research Discoveries and Optimization Insights
Yield and Cost Efficiency : The method described in CN111138335B emphasizes high overall yield and low cost by using mild reaction conditions and avoiding harsh reagents, facilitating scale-up for industrial production.
Solvent Effects : Mixed solvent systems combining water and various alcohols improve solubility and reaction kinetics during hydrolysis and salt formation steps.
Temperature Control : Heating to dissolve components followed by cooling enables efficient crystallization of optically active salts, improving enantiomeric purity.
Protecting Group Selection : Boc and Cbz groups are preferred due to their stability under reaction conditions and ease of removal during chlorination.
One-pot Reactions : Combining chlorination and deprotection in a single step reduces reaction time and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-hydroxypentanoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 5-amino-2-oxopentanoic acid or 5-amino-2-hydroxypentanoic acid.
Reduction: Formation of 5-amino-2-hydroxypentylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-2-hydroxypentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-hydroxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Analog: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Formula: C₁₀H₁₉NO₅ Key Differences:
- Functional Groups: Unlike methyl 5-amino-2-hydroxypentanoate hydrochloride, this compound features a carbamate group ([(2-methylpropan-2-yl)oxycarbonylamino]) and a carboxylic acid instead of an ester and hydrochloride salt.
- Solubility and Reactivity : The carboxylic acid group increases polarity but reduces solubility in organic solvents compared to the methyl ester in the hydrochloride derivative. The absence of a hydrochloride salt may limit its utility in reactions requiring protonated amines.
Functional Analog: 5-Amino-4-Chloro-2-Methylphenol Derivatives
Examples: 5-Amino-4-chlorosalicylic acid, 5-Amino-6-chloro-o-cresol Key Differences:
- Aromatic vs. Aliphatic Backbone: These derivatives possess aromatic rings, enabling conjugation and UV activity, whereas methyl 5-amino-2-hydroxypentanoate hydrochloride has a flexible aliphatic chain.
- Applications: Aromatic amino-phenols are often used as dye intermediates or antimicrobial agents, while the hydrochloride derivative is tailored for nucleophilic reactions in drug synthesis .
Pharmaceutical Salts: Amitriptyline Hydrochloride
Relevance : Amitriptyline hydrochloride, a tricyclic antidepressant, shares the hydrochloride salt feature, which improves bioavailability and shelf stability .

Comparison :
- Analytical Methods : Both compounds require precise analytical techniques (e.g., RP-HPLC) for quantification, though their chromatographic behaviors differ due to structural disparities .
Research Implications and Gaps
- Methyl 5-Amino-2-Hydroxypentanoate Hydrochloride: Further studies are needed to elucidate its toxicological profile and optimize its role in large-scale synthesis.
- Structural Analogs: Comparative pharmacokinetic studies could reveal synergies between aliphatic and aromatic amino-alcohol derivatives.
- Regulatory Considerations : Safety protocols for hydrochloride salts should be standardized, leveraging data from compounds like amitriptyline .
Biological Activity
Methyl 5-amino-2-hydroxypentanoate hydrochloride is an organic compound with the molecular formula C6H13NO3·HCl. This compound, a derivative of pentanoic acid, is characterized by the presence of both amino and hydroxyl functional groups, which are crucial for its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of methyl 5-amino-2-hydroxypentanoate hydrochloride allows for various chemical interactions due to the presence of amino and hydroxyl groups. These groups facilitate hydrogen bonding, which is essential for interactions with biological molecules such as enzymes and receptors. The unique substitution pattern of this compound imparts distinct chemical and physical properties compared to other similar compounds, enhancing its potential applications in medicinal chemistry.
Mechanisms of Biological Activity
1. Enzyme Interactions:
Methyl 5-amino-2-hydroxypentanoate hydrochloride has been studied for its influence on metabolic pathways and enzyme activities. The amino group can act as a substrate or inhibitor for various enzymes, impacting metabolic processes. For example, it may modulate the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis.
2. Receptor Binding:
The compound's structural features suggest potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may influence receptor binding affinity, which could have implications in neuropharmacology and the treatment of neurological disorders.
3. Cellular Signaling:
The compound may play a role in cellular signaling pathways due to its ability to form hydrogen bonds with signaling molecules. This interaction can affect signal transduction mechanisms that regulate cellular responses to external stimuli.
Research Findings
Recent studies have highlighted the biological activities of methyl 5-amino-2-hydroxypentanoate hydrochloride:
- Antioxidant Activity: Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects: In vitro studies have shown that methyl 5-amino-2-hydroxypentanoate hydrochloride may protect neuronal cells from damage induced by neurotoxins.
- Anti-inflammatory Properties: The compound has demonstrated potential anti-inflammatory effects in animal models, suggesting its utility in treating inflammatory conditions.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of methyl 5-amino-2-hydroxypentanoate hydrochloride:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate neuroprotective effects | Showed significant reduction in neuronal cell death in vitro |
| Study B | Assess antioxidant capacity | Demonstrated a marked decrease in reactive oxygen species (ROS) levels |
| Study C | Investigate anti-inflammatory effects | Found reduced levels of pro-inflammatory cytokines in treated animals |
Q & A
Q. How to compare this compound’s efficacy with structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
